Clenbuterol Hydrochloride

説明

CLENBUTEROL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

See also: Clenbuterol (has active moiety).

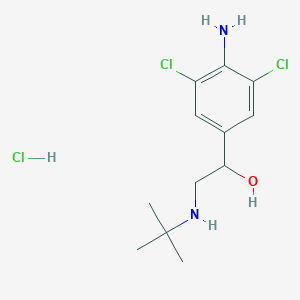

Structure

3D Structure of Parent

特性

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXKTCUYRHXSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944496 | |

| Record name | Clenbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21898-19-1, 37148-27-9 | |

| Record name | Clenbuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clenbuterol hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clenbuterol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clenbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOR5747GWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Clenbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Clenbuterol Hydrochloride. Initially developed as a bronchodilator, its potent β2-adrenergic agonist activity has led to its wider investigation and illicit use for its metabolic and anabolic-like effects. This document details the original chemical synthesis pathway, presents key quantitative data on its physicochemical properties and pharmacological activity, and illustrates its molecular signaling cascade. The information is intended to serve as a core reference for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

Clenbuterol Hydrochloride was first synthesized in 1967 at the Thomae research facility of Boehringer Ingelheim in Biberach, Germany. The synthesis was subsequently patented in the United States in 1970. Following extensive clinical trials, it was approved for the treatment of reversible airway obstruction in Germany in 1976. Its application was later extended to veterinary medicine for treating bronchiolytic disorders in 1980. Boehringer Ingelheim markets the compound under the trade names Spiropent® for human pharmaceuticals and Ventipulmin® for veterinary use.

Physicochemical and Pharmacokinetic Properties

Clenbuterol Hydrochloride is a substituted phenylaminoethanol derivative with the following properties:

| Property | Value | Reference |

| IUPAC Name | (RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride | [1] |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O · HCl | [1] |

| Molecular Weight | 313.65 g/mol | [1] |

| Melting Point | 174-175.5 °C | |

| Solubility | Soluble in water and ethanol, slightly soluble in acetone. | |

| Oral Bioavailability | 70-80% | [] |

| Peak Plasma Concentration (Cmax) | 0.1 ng/mL (20 µg dose), 0.2 ng/mL (40 µg dose), 0.35 ng/mL (80 µg dose) | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours | [3] |

| Elimination Half-life (t½) | ~35 hours | [3] |

| Protein Binding | 89-98% | [3] |

Synthesis of Clenbuterol Hydrochloride

The most common synthetic route for Clenbuterol Hydrochloride commences with the starting material 4-aminoacetophenone. The overall process involves four main steps: dichlorination, α-bromination, amination, and reduction, followed by salt formation.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone

-

Reaction: Chlorination of 4-aminoacetophenone.

-

Procedure: To a solution of 4-aminoacetophenone (11 g, 81.4 mmol) in 140 mL of glacial acetic acid, cooled to 15 °C, is rapidly added a solution of chlorine (11 g) in 140 mL of glacial acetic acid with vigorous stirring. The addition is conducted at a temperature of 5°C.[4]

-

Work-up: Immediately after the addition, the reaction mixture is poured into 0.55 liters of ice water to precipitate the product. The white precipitate is collected by filtration and washed with water.[4]

-

Purification: The crude product is recrystallized from ethanol.[4]

-

Yield: 8.69 g (52%).[4]

Step 2: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone

-

Reaction: α-Bromination of 4-amino-3,5-dichloroacetophenone.

-

Procedure: A solution of 4-amino-3,5-dichloroacetophenone in chloroform is heated to 65°C. Bromine is added dropwise with stirring. After the addition is complete, stirring is continued for a few more minutes.

-

Work-up: Ethanol is added to the reaction mixture with stirring, which may cause the product to precipitate. The mixture is then cooled, and the crystals are filtered, washed with chloroform, and dried at a low temperature.

Step 3: Synthesis of 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone

-

Reaction: Amination of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone with tert-butylamine.

-

Procedure: In a 250 ml round-bottom flask, 5.0 g (17.8 mmol) of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone is dissolved in a mixture of 50 ml of tetrahydrofuran (THF) and 50 ml of ethanol. The flask is placed in an ice water bath and protected with a nitrogen atmosphere. After 20 minutes of stirring, 3.8 ml (35.6 mmol) of tert-butylamine is added slowly. The reaction is continued at 0 °C for 3 hours and then at room temperature for 1 hour.[5]

Step 4: Synthesis of Clenbuterol and its Hydrochloride Salt

-

Reaction: Reduction of the ketone intermediate followed by salt formation.

-

Procedure (Sodium Borohydride Reduction): The reaction mixture from Step 3 is cooled in an ice water bath. 1.5 g (28 mmol) of potassium borohydride (KBH₄) is added slowly. After 2 hours, the ice bath is removed, and 50 ml of methanol is added. The mixture is stirred at room temperature for 16 hours.[5]

-

Work-up: The solvent is removed by rotary evaporation. The reaction is quenched by the addition of 30 mL of water and extracted three times with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate.[5]

-

Purification and Salt Formation: After filtration and removal of the solvent, the crude Clenbuterol base is obtained. This can be purified by column chromatography. The purified base is then dissolved in an alcohol, and hydrogen chloride gas or an alcoholic HCl solution is added to precipitate Clenbuterol Hydrochloride. The salt can be further purified by recrystallization from ethanol.

-

Yield: A yield of 35% for the reduction and purification step has been reported.[5]

Synthesis Workflow Diagram

Caption: Synthetic pathway of Clenbuterol Hydrochloride from 4-aminoacetophenone.

Mechanism of Action and Signaling Pathway

Clenbuterol is a potent and selective β2-adrenergic receptor agonist.[] These receptors are predominantly located on the smooth muscle cells of the airways, as well as in skeletal muscle and adipose tissue.[6]

Upon binding to the β2-adrenergic receptor, Clenbuterol initiates a cascade of intracellular events. This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates the enzyme adenylyl cyclase.[] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6][7]

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6] Activated PKA then phosphorylates various downstream target proteins, leading to the physiological effects of the drug. In the airways, this results in the relaxation of bronchial smooth muscle and bronchodilation.[6] In adipose tissue, PKA activation stimulates lipolysis, the breakdown of fats. In skeletal muscle, the signaling cascade is associated with anabolic-like effects, promoting protein synthesis and inhibiting protein degradation.[8]

Pharmacological Data

| Parameter | Value | Species/System | Reference |

| Binding Affinity (pKi) | 7.7 ± 0.1 | Human β2-Adrenergic Receptor | |

| Dissociation Constant (Kd) | 1 to 2 x 10⁻⁷ M | Swine Adipocyte β-Adrenergic Receptor | [9] |

| Functional Activity | Partial Agonist | Human β2-Adrenergic Receptor |

Signaling Pathway Diagram

Caption: The β2-adrenergic signaling pathway activated by Clenbuterol.

Conclusion

Clenbuterol Hydrochloride remains a molecule of significant interest due to its potent and selective pharmacological activity. This guide has provided a detailed technical overview of its discovery and a comprehensive, multi-step synthesis protocol. The elucidation of its mechanism of action through the β2-adrenergic receptor and the cAMP-PKA signaling pathway provides a clear basis for its physiological effects. The quantitative data presented herein on its physicochemical, pharmacokinetic, and pharmacological properties offer valuable parameters for researchers in the field. This document serves as a foundational resource for further investigation and development of novel therapeutics targeting the β2-adrenergic system.

References

- 1. Clenbuterol Hydrochloride | C12H19Cl3N2O | CID 5702273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PHARMACOKINETICS OF PLASMA AND URINE CLENBUTEROL IN MAN, RAT, AND RABBIT [jstage.jst.go.jp]

- 4. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 5. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Clenbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clenbuterol Hydrochloride is a potent, long-acting beta-2 adrenergic agonist with significant applications in both therapeutic and research settings.[1] This guide provides a comprehensive overview of its chemical and structural properties, methodologies for its synthesis and analysis, and its mechanism of action at the molecular level. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug development, pharmacology, and analytical chemistry.

Chemical and Structural Properties

Clenbuterol Hydrochloride is the hydrochloride salt of Clenbuterol, a substituted phenylaminoethanol.[2] It is a white to off-white crystalline powder.[3][4][5][6][7] The presence of a chiral center results in two enantiomers, though it is typically used as a racemic mixture.[8]

Physicochemical Properties

A summary of the key physicochemical properties of Clenbuterol Hydrochloride is presented in Table 1. This data is crucial for understanding its behavior in various solvents and biological systems, which is fundamental for formulation development and analytical method design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉Cl₃N₂O | [7] |

| Molecular Weight | 313.65 g/mol | [2][9][10] |

| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride | [2][10] |

| CAS Number | 21898-19-1 | [8][9][11] |

| Melting Point | Approximately 173°C (with decomposition) | [4][6][7] |

| pKa (Strongest Basic) | 9.63 | [12] |

| logP | 2.94 | [12] |

| Solubility | ||

| Water | 50 mg/mL | [3][13] |

| Ethanol | Soluble (12 mg/mL) | [3][5][8][9][11] |

| Acetone | Slightly soluble | [4][5][6][7][14] |

| DMSO | 20 mg/mL | [8][9][11] |

| Dimethylformamide (DMF) | 25 mg/mL | [8][9][11] |

| PBS (pH 7.2) | Approximately 3 mg/mL | [8][11] |

Synthesis and Purification

The synthesis of Clenbuterol Hydrochloride is a multi-step process that begins with 4-amino-3,5-dichloroacetophenone.[15] A general synthetic scheme is outlined below, followed by a more detailed experimental protocol.

Synthetic Pathway

Caption: Synthetic pathway of Clenbuterol Hydrochloride.

Experimental Protocol: Synthesis and Purification

Step 1: Condensation

-

In a reaction vessel, dissolve 4-amino-3,5-dichloroacetophenone in a suitable solvent such as tetrahydrofuran or toluene.[15]

-

Add tert-butylamine to the solution.

-

Maintain the reaction temperature at approximately 40-50°C with stirring for 6 hours.[15][16]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the intermediate, alpha-(tert-butylamino)-4-amino-3,5-dichlorobenzyl alcohol, is formed.[15]

Step 2: Reduction

-

To the reaction mixture containing the intermediate, add a reducing agent such as sodium borohydride in a mixed solvent system of methanol and water.[15]

-

During the addition, maintain the pH of the reaction mixture between 3 and 7 using hydrochloric acid.[17]

-

After the addition is complete, adjust the pH to 12 with a sodium hydroxide solution to stabilize the product.[17]

Step 3: Formation of Hydrochloride Salt and Purification

-

The resulting Clenbuterol base is then treated with hydrochloric acid in an alcoholic solvent to form the hydrochloride salt.[15]

-

The crude Clenbuterol Hydrochloride is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline powder.[17]

-

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Clenbuterol Hydrochloride exerts its pharmacological effects by acting as a selective agonist for the beta-2 adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) family.[1][18][19] The binding of Clenbuterol to the β2-AR initiates a downstream signaling cascade.

Upon agonist binding, the β2-AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[18] This activation involves the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[20] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[18][20] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[18][20] PKA then phosphorylates various downstream target proteins, resulting in the physiological responses associated with Clenbuterol, such as bronchodilation.[20]

Caption: Clenbuterol Hydrochloride signaling pathway.

Analytical Methodologies

The detection and quantification of Clenbuterol Hydrochloride in various matrices, including biological samples and pharmaceutical formulations, are critical for both clinical and research purposes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A robust RP-HPLC method can be utilized for the determination of Clenbuterol Hydrochloride.

Experimental Protocol: HPLC Analysis

-

Column: Agilent Zorbax bonus-RP C18 (250 x 4.6 mm, 5µm).[9]

-

Mobile Phase: A mixture of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile (60:40 v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 10 µL.[9]

-

Detection: UV detector at 245 nm.[9]

-

Run Time: 8 minutes.[9]

-

Internal Standard: Ephedrine HCl can be used as an internal standard.[21]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of Clenbuterol in complex biological matrices like urine.

Caption: Workflow for LC-MS/MS analysis of Clenbuterol.

Experimental Protocol: LC-MS/MS Analysis of Clenbuterol in Urine

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Dilute the urine sample (e.g., 1:5 with deionized water).[22]

-

Add an internal standard (e.g., Clenbuterol-d9).

-

Condition a C8 SPE disk with methanol followed by demineralized water.[10]

-

Apply the sample to the SPE disk.

-

Wash the disk with a mixture of 10mM sodium hydroxide and methanol (3:1 v/v).[10]

-

Elute the analyte with a suitable organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[22]

-

-

UHPLC Separation:

-

Column: Kinetex Evo C18 (2.1 × 100 mm, 2.6 μm).

-

Mobile Phase A: 0.1% v/v Acetic Acid in water.

-

Mobile Phase B: Methanol.

-

A gradient elution program is typically used.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Clenbuterol (e.g., m/z 277.1 → 203.0 and 277.1 → 259.1) and its internal standard.[23]

-

Pharmacokinetics and Metabolism

Clenbuterol is well-absorbed after oral administration, with peak plasma concentrations typically reached within 1-4 hours.[15] It is primarily metabolized in the liver through N-dealkylation, N-oxidation, and sulfate conjugation.[3] The parent compound and its metabolites are mainly excreted in the urine.[3][8] A significant metabolic pathway involves the formation of clenbuterol hydroxylamine.[8][20]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, mechanism of action, and analytical methodologies for Clenbuterol Hydrochloride. The tabulated data, experimental protocols, and signaling pathway diagrams are intended to be a valuable resource for researchers and scientists in the field of drug development and analysis. A thorough understanding of these fundamental aspects is essential for the safe and effective use of this compound in both therapeutic and research applications.

References

- 1. Clenbuterol Hydrochloride - LKT Labs [lktlabs.com]

- 2. Clenbuterol Hydrochloride | C12H19Cl3N2O | CID 5702273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clenbuterol hydrochloride or Clenbuterol HCl Manufacturers, SDS [mubychem.com]

- 4. scribd.com [scribd.com]

- 5. chembk.com [chembk.com]

- 6. Clenbuterol Hydrochloride - Definition, Characters- British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 7. uspbpep.com [uspbpep.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medkoo.com [medkoo.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Clenbuterol (hydrochloride) | CAS 21898-19-1 | Cayman Chemical | Biomol.com [biomol.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Clenbuterol hydrochloride | 21898-19-1 - BuyersGuideChem [buyersguidechem.com]

- 14. Clenbuterol hydrochloride | 21898-19-1 [chemicalbook.com]

- 15. Clenbuterol hydrochloride [sitem.herts.ac.uk]

- 16. Synthetic method of deuterium-labeled D9-clenbuterol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. researchgate.net [researchgate.net]

- 21. clenbuterol [drugcentral.org]

- 22. CLENBUTEROL | 37148-27-9 [chemicalbook.com]

- 23. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Clenbuterol as a Beta-2 Adrenergic Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol, a potent and selective beta-2 adrenergic agonist, has been the subject of extensive research due to its significant effects on body composition, including anabolic effects on skeletal muscle and catabolic effects on adipose tissue. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Clenbuterol's action. It delves into the canonical signaling pathways initiated by its binding to the beta-2 adrenergic receptor, leading to downstream effects on cellular metabolism and protein synthesis. This document also explores alternative and G-protein independent signaling cascades that contribute to its pharmacological profile. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating Clenbuterol's mechanism of action are provided.

Introduction

Clenbuterol is a sympathomimetic amine that exhibits high affinity and selectivity for the beta-2 adrenergic receptor (β2-AR).[1][2] Initially developed as a bronchodilator for the treatment of asthma, its off-label use for performance enhancement and as a repartitioning agent in livestock has drawn considerable attention from the scientific community.[3][4] Its primary mechanism of action involves the activation of β2-ARs, which are G-protein coupled receptors, initiating a cascade of intracellular signaling events.[1][2] This guide will elucidate these pathways in detail, providing a technical foundation for researchers in pharmacology and drug development.

The Canonical Gs-cAMP-PKA Signaling Pathway

The principal mechanism of action of Clenbuterol is mediated through the canonical Gs-protein coupled receptor signaling pathway.

2.1. Receptor Binding and G-Protein Activation: Clenbuterol binds to the β2-AR, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein.[5] This activation leads to the dissociation of the Gαs subunit from the Gβγ dimer.

2.2. Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] This leads to a rapid increase in intracellular cAMP levels.

2.3. Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of the catalytic subunits.[1][2]

2.4. Downstream Effects: Activated PKA phosphorylates a multitude of downstream target proteins, leading to the physiological effects of Clenbuterol.

-

Lipolysis in Adipocytes: PKA phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, promoting the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released into circulation.[2][6]

-

Thermogenesis: The increased availability of free fatty acids for oxidation in tissues like skeletal muscle contributes to an increase in metabolic rate and heat production.[1][2]

Anabolic Effects on Skeletal Muscle: The PI3K/Akt/mTOR Pathway

Clenbuterol is also known for its anabolic effects on skeletal muscle, promoting muscle protein accretion.[3] While the exact mechanisms are still under investigation, evidence suggests the involvement of the PI3K/Akt/mTOR pathway.

3.1. Potential Upstream Triggers: The activation of the PI3K/Akt/mTOR pathway by a β2-AR agonist is considered a non-canonical signaling event. It may be initiated through Gβγ subunit signaling following Gs activation or through transactivation of other receptors.

3.2. PI3K and Akt Activation: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).[7]

3.3. mTORC1 Activation and Protein Synthesis: Akt can then phosphorylate and activate the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis.[7] mTORC1 activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in increased translation and muscle protein synthesis.[3] Some studies suggest Clenbuterol's anabolic effect may be more due to an inhibition of protein degradation rather than a direct increase in synthesis.[8][9]

Other Relevant Signaling Pathways

4.1. Akt/eNOS/NO/Cx43 Pathway: In the cardiovascular system, Clenbuterol has been shown to activate an Akt/eNOS signaling pathway.[10][11] This leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), increased nitric oxide (NO) production, and subsequent phosphorylation of Connexin 43 (Cx43).[10][11] This pathway may play a role in cardioprotection against ischemia/reperfusion injury.[10][11]

4.2. β-arrestin 2 Signaling: Beyond G-protein-mediated signaling, β2-ARs can also signal through β-arrestins. Clenbuterol has been shown to induce cell cycle arrest in myoblasts through a β-arrestin 2-dependent mechanism that enhances the stability of the cell cycle inhibitor p27.[12][13] This suggests a role for Clenbuterol in regulating myoblast proliferation and differentiation, which could contribute to muscle regeneration and hypertrophy.

Quantitative Data Summary

| Parameter | Species/Model | Clenbuterol Dose | Effect | Reference |

| Metabolic Rate | Young healthy men | 80 µg | 21% increase in resting energy expenditure | [11] |

| Fat Oxidation | Young healthy men | 80 µg | 39% increase | [11] |

| mTOR Phosphorylation (Ser2448) | Young healthy men | 80 µg | 121% increase in skeletal muscle | [11] |

| PKA Substrate Phosphorylation | Young healthy men | 80 µg | 35% increase in skeletal muscle | [11] |

| Receptor Binding Affinity (Kd) | Rat jugular vein (β2) | N/A | 6.3 nM | [14] |

| Receptor Binding Affinity (Kd) | Rat atria (β1) | N/A | 38 nM | [14] |

| Lean Mass Gain | Healthy men | 80 µ g/day for 2 weeks | 0.91 kg increase | [15] |

| Muscle Protein Content | Healthy men | 80 µ g/day for 2 weeks | Increased | [15] |

Experimental Protocols

The following are generalized protocols for key experiments to investigate the mechanism of action of Clenbuterol. Specific details may require optimization based on the experimental system.

6.1. Western Blotting for Signaling Protein Phosphorylation

-

Objective: To determine the effect of Clenbuterol on the phosphorylation state of key signaling proteins (e.g., Akt, mTOR, S6K, PKA substrates).

-

Methodology:

-

Cell/Tissue Culture and Treatment: Culture appropriate cells (e.g., C2C12 myoblasts, 3T3-L1 adipocytes) or use tissue homogenates from Clenbuterol-treated animals. Treat cells with varying concentrations of Clenbuterol for different time points.

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the proteins of interest.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.[6][16]

-

6.2. Measurement of Intracellular cAMP Levels

-

Objective: To quantify the change in intracellular cAMP concentration following Clenbuterol treatment.

-

Methodology:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and treat with Clenbuterol in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Assay: Use a competitive enzyme immunoassay (EIA) or a fluorescence/luminescence-based assay kit to measure cAMP levels according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve with known cAMP concentrations and determine the cAMP concentration in the experimental samples.[5][17]

-

6.3. Lipolysis Assay

-

Objective: To measure the rate of lipolysis in adipocytes in response to Clenbuterol.

-

Methodology:

-

Adipocyte Culture and Treatment: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes and treat with Clenbuterol.

-

Glycerol/Free Fatty Acid Measurement: Collect the culture medium at different time points and measure the concentration of glycerol or free fatty acids released from the cells using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Normalize the amount of glycerol/free fatty acids released to the total protein content of the cells.[18][19]

-

6.4. Muscle Protein Synthesis Assay

-

Objective: To determine the effect of Clenbuterol on the rate of muscle protein synthesis.

-

Methodology (based on Garlick et al., 1980):

-

Animal Treatment: Administer Clenbuterol to experimental animals for a defined period.

-

Isotope Administration: Infuse or inject a radiolabeled amino acid (e.g., [3H]-phenylalanine) to trace its incorporation into newly synthesized proteins.[1][2]

-

Tissue Collection: Euthanize the animals and collect skeletal muscle samples.

-

Protein and Amino Acid Analysis: Homogenize the muscle tissue and separate the protein-bound and free amino acid pools.

-

Scintillation Counting: Measure the radioactivity in both fractions to determine the specific radioactivity of the precursor pool and the incorporated amino acid.

-

Calculation: Calculate the fractional rate of protein synthesis based on the incorporation of the labeled amino acid into protein over time.[1][2]

-

Logical and Experimental Workflows

Conclusion

The mechanism of action of Clenbuterol as a beta-2 adrenergic agonist is multifaceted, extending beyond the canonical Gs-cAMP-PKA pathway to include significant effects on anabolic signaling cascades and G-protein independent pathways. Its ability to concurrently stimulate lipolysis and muscle protein accretion makes it a compound of great interest in both clinical and research settings. A thorough understanding of its complex signaling network is crucial for the development of novel therapeutics targeting metabolic and muscle-wasting disorders. The experimental approaches outlined in this guide provide a framework for further elucidation of the intricate molecular effects of Clenbuterol and other beta-2 adrenergic agonists.

References

- 1. cambridge.org [cambridge.org]

- 2. Stimulation of muscle growth by clenbuterol: lack of effect on muscle protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skeletal muscle protein synthesis and growth hormone secretion in young lambs treated with clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 6. Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2‐adrenergic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β2-Adrenergic Receptor Agonist Clenbuterol Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting to https://onderzoekmetmensen.nl/en/trial/51975 [onderzoekmetmensen.nl]

- 16. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Effect of clenbuterol on apoptosis, adipogenesis, and lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Clenbuterol Hydrochloride in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol Hydrochloride is a potent β2-adrenergic agonist with significant effects on muscle and adipose tissue metabolism. Its potential therapeutic applications and frequent misuse as a performance-enhancing substance have led to extensive research into its pharmacological and pharmacokinetic properties. Murine models are central to these investigations, providing crucial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. This technical guide provides a comprehensive overview of the pharmacokinetics of Clenbuterol Hydrochloride in murine models, detailing experimental protocols and the underlying cellular mechanisms of action.

Pharmacokinetic Parameters

A comprehensive analysis of peer-reviewed literature reveals a notable gap in publicly available, complete pharmacokinetic parameter sets (Cmax, Tmax, AUC, half-life) for Clenbuterol Hydrochloride specifically in mice. However, data from rat models, a closely related rodent species, offer valuable comparative insights. One study reported that after a single intraperitoneal injection of 10 mg/kg clenbuterol in mice, the brain tissue concentration was approximately 20 ng/g 24 hours post-injection[1]. Another study in rats following a single oral dose of 2 µg/kg showed that the plasma level peaked at about 1 hour after administration, with a plasma half-life of approximately 30 hours[2].

Table 1: Pharmacokinetic Parameters of Clenbuterol in Rodent Models

| Parameter | Murine Model (Mouse) | Murine Model (Rat) |

| Dose | 10 mg/kg (i.p.) | 2 µg/kg (oral) |

| Cmax | Data not available | Data not available |

| Tmax | Data not available | ~1 hour[2] |

| AUC | Data not available | Data not available |

| Half-life (t½) | ~30 hours (inferred from dosing schedule)[1] | ~30 hours[2] |

| Concentration at 24h | ~20 ng/g (brain tissue)[1] | Data not available |

Note: The half-life in mice is inferred from a study that used an every-other-day dosing schedule to maintain clenbuterol levels, suggesting a half-life of around 30 hours. Direct measurement of pharmacokinetic parameters in mice is needed for confirmation.

Experimental Protocols

Drug Administration

-

Oral Gavage: This is a common method for precise oral administration of clenbuterol in mice.

-

Preparation: Clenbuterol Hydrochloride is dissolved in a sterile vehicle such as 0.9% saline.

-

Procedure: A mouse is gently restrained, and a gavage needle of appropriate size is carefully inserted into the esophagus. The solution is then slowly administered. The volume should not exceed 10 ml/kg body weight.

-

-

Intraperitoneal (i.p.) Injection: This route allows for rapid absorption.

-

Preparation: Clenbuterol Hydrochloride is dissolved in sterile 0.9% saline.

-

Procedure: The mouse is securely restrained, and the injection is made into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

-

Subcutaneous (s.c.) Injection: This method provides a slower absorption rate compared to i.p. injection.

-

Preparation: Clenbuterol Hydrochloride is dissolved in sterile 0.9% saline.

-

Procedure: An injection is made into the loose skin over the back or flank of the mouse.

-

Sample Collection

-

Blood Collection:

-

Method: Blood samples can be collected via various methods, including retro-orbital sinus, facial vein, or saphenous vein puncture for smaller volumes, and cardiac puncture for terminal collection.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

-

-

Tissue Collection:

-

Procedure: Following euthanasia, tissues of interest (e.g., liver, muscle, brain) are rapidly excised, rinsed with cold saline, blotted dry, and flash-frozen in liquid nitrogen. Samples are stored at -80°C.

-

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of clenbuterol in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation:

-

Homogenization: Tissue samples are homogenized in a suitable buffer.

-

Extraction: Clenbuterol is extracted from plasma or tissue homogenates using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Derivatization (optional): In some gas chromatography-mass spectrometry (GC-MS) methods, derivatization is necessary to improve the volatility and thermal stability of clenbuterol.

-

-

LC-MS/MS Analysis:

-

Chromatography: The extracted sample is injected into a liquid chromatograph, where clenbuterol is separated from other matrix components on a C18 column.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. Clenbuterol is ionized (typically by electrospray ionization - ESI) and fragmented. Specific parent and daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

Signaling Pathway

Clenbuterol exerts its effects primarily through the activation of β2-adrenergic receptors. This initiates a downstream signaling cascade that ultimately alters gene expression and cellular metabolism.

Caption: Clenbuterol's β2-adrenergic signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of clenbuterol in a murine model.

Caption: Workflow for a murine pharmacokinetic study.

Conclusion

References

The Pharmacodynamics of Clenbuterol Hydrochloride on Skeletal Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol Hydrochloride, a potent β2-adrenergic agonist, has garnered significant attention for its pronounced anabolic and anti-catabolic effects on skeletal muscle tissue. This technical guide provides a comprehensive overview of the pharmacodynamics of clenbuterol, focusing on its molecular mechanisms of action, quantifiable effects on muscle hypertrophy and protein metabolism, and the experimental methodologies used to elucidate these properties. Through a detailed examination of the key signaling pathways and a summary of quantitative data from preclinical and clinical studies, this document aims to serve as a critical resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Clenbuterol is a sympathomimetic amine primarily known for its use as a bronchodilator in the treatment of respiratory disorders. However, its off-label use as a performance-enhancing drug stems from its significant effects on body composition, namely the promotion of lean muscle mass and reduction of adipose tissue.[1] The anabolic properties of clenbuterol are attributed to its interaction with β2-adrenergic receptors in skeletal muscle, initiating a cascade of intracellular signaling events that ultimately shift the balance of protein metabolism towards synthesis and away from degradation.[2][3] Understanding the intricate pharmacodynamics of clenbuterol is crucial for harnessing its therapeutic potential in conditions associated with muscle wasting, as well as for recognizing its pharmacological footprint in the context of anti-doping.

Mechanism of Action: β2-Adrenergic Receptor-Mediated Signaling

The primary mechanism by which clenbuterol exerts its effects on muscle tissue is through the activation of β2-adrenergic receptors.[4][5] This interaction triggers a well-defined signaling cascade that influences gene expression and protein synthesis.

Upon binding to the β2-adrenergic receptor, clenbuterol induces a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][6] PKA then phosphorylates various downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in muscle growth and repair.

While the cAMP-PKA pathway is the canonical signaling route, evidence also suggests the involvement of other pathways in mediating the full spectrum of clenbuterol's anabolic effects. Notably, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis, has been implicated.[7] Activation of this pathway can further enhance muscle protein synthesis.

Some studies suggest that clenbuterol's primary anabolic effect may be due to the inhibition of protein degradation rather than a direct stimulation of protein synthesis.[8][9] This anti-catabolic action is thought to contribute significantly to the net increase in muscle protein accretion.

Quantitative Effects on Muscle Tissue

The anabolic effects of clenbuterol on skeletal muscle have been quantified in both animal models and human clinical trials. The following tables summarize key quantitative data from selected studies.

Table 1: Effects of Clenbuterol on Lean Body Mass and Muscle Protein in Humans

| Parameter | Dosage | Duration | Study Population | Change from Baseline/Placebo | Reference |

| Lean Body Mass | 80 µ g/day | 2 weeks | 11 healthy young men | +0.91 kg (95% CI = 0.02–1.81) | [10][11] |

| Muscle Protein Content | 80 µ g/day | 2 weeks | 11 healthy young men | Increased (P < 0.05) | [10][11] |

Table 2: Effects of Clenbuterol on Muscle Mass in Animal Models

| Parameter | Dosage | Duration | Animal Model | Change from Control | Reference |

| Gastrocnemius Muscle Mass | 4 mg/kg diet | Not specified | Rats | Significant increase | [2] |

| Muscle Protein Content | 4 mg/kg diet | Not specified | Rats | Significant increase | [2] |

| Muscle RNA Content | 4 mg/kg diet | Not specified | Rats | Significant increase | [2] |

| Body Weight Gain | Not specified | 10 days | Mice | Increased (P < 0.05) | [12] |

Experimental Protocols

The investigation of clenbuterol's pharmacodynamics has employed a variety of experimental designs and methodologies.

Human Clinical Trials

A common design is the randomized, double-blind, placebo-controlled trial.

-

Study Population: Healthy volunteers or patients with specific conditions (e.g., muscle atrophy).[13]

-

Intervention: Oral administration of Clenbuterol Hydrochloride at specified doses (e.g., 80 µ g/day ) or a matching placebo.[10][11]

-

Duration: Typically short-term, such as 2-week cycles, often with a washout period.[10][11]

-

Outcome Measures:

-

Body Composition: Assessed using methods like dual-energy X-ray absorptiometry (DXA) to measure lean body mass and fat mass.[11]

-

Muscle Biopsies: Samples are taken from muscles like the vastus lateralis to analyze protein content, fiber type distribution, and the phosphorylation status of signaling proteins via Western blotting.[10][11]

-

Metabolic and Cardiorespiratory Fitness: Measurements of maximal oxygen uptake (VO2 max) and other physiological parameters.[10][11]

-

Animal Studies

Animal models, particularly rodents, are instrumental in elucidating the molecular mechanisms of clenbuterol.

-

Animal Models: Wild-type, as well as knockout mice (e.g., β1- and β2-adrenergic receptor knockout mice) to determine receptor-specific effects.[4][5]

-

Intervention: Clenbuterol administered in the diet (e.g., 4 mg/kg) or via continuous infusion using osmotic pumps.[2]

-

Outcome Measures:

-

Muscle Mass: Dissection and weighing of specific muscles (e.g., tibialis anterior, gastrocnemius).[4][5]

-

Protein and RNA Content: Biochemical analysis of muscle tissue homogenates.[2]

-

Gene Expression Analysis: Techniques like microarray or quantitative PCR to identify changes in the expression of genes related to muscle growth and metabolism.[12]

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of clenbuterol.

Caption: Clenbuterol's primary signaling cascade in muscle cells.

Caption: A typical workflow for a human clinical trial on clenbuterol.

Conclusion

The pharmacodynamics of Clenbuterol Hydrochloride on muscle tissue are characterized by its potent β2-adrenergic agonist activity, leading to significant anabolic and anti-catabolic effects. The activation of the cAMP-PKA signaling pathway, and potentially the PI3K/Akt/mTOR pathway, results in increased lean muscle mass and protein content. While the precise balance between increased protein synthesis and decreased protein degradation continues to be an area of active research, the quantitative data from both human and animal studies unequivocally demonstrate its muscle-augmenting properties. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic applications of β2-adrenergic agonists in muscle-related disorders. Further research is warranted to fully elucidate the long-term effects and safety profile of clenbuterol in various clinical contexts.

References

- 1. mixlab.com [mixlab.com]

- 2. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 4. Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skeletal muscle hypertrophy and anti‐atrophy effects of clenbuterol are mediated by the β2‐adrenergic receptor | Semantic Scholar [semanticscholar.org]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cambridge.org [cambridge.org]

- 9. Stimulation of muscle growth by clenbuterol: lack of effect on muscle protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2-adrenergic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2‐adrenergic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Changes in skeletal muscle gene expression following clenbuterol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Randomized, Double-Blind, and Placebo-Controlled Trial of Clenbuterol in Denervated Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Dose-Response Relationship of Clenbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol hydrochloride, a potent and selective β2-adrenergic receptor agonist, has been the subject of extensive in vitro research to elucidate its molecular mechanisms of action and dose-dependent cellular effects. Primarily recognized for its bronchodilatory properties, clenbuterol's anabolic and lipolytic effects have also garnered significant interest in various research fields, including muscle physiology and drug development. This technical guide provides a comprehensive overview of the in vitro dose-response relationship of clenbuterol hydrochloride, with a focus on its interaction with the β2-adrenergic receptor and the subsequent downstream signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers designing and interpreting in vitro studies involving this compound.

Data Presentation: Quantitative Analysis of Clenbuterol Hydrochloride's In Vitro Activity

The following tables summarize the key quantitative parameters of clenbuterol hydrochloride's activity in various in vitro assays. These data highlight the compound's binding affinity, potency, and efficacy across different cellular models and functional endpoints.

Table 1: Receptor Binding Affinity of Clenbuterol Hydrochloride

| Receptor Subtype | Species | Cell Line/Tissue | Assay Type | Parameter | Value |

| β2-Adrenergic Receptor | Human | HEK293-T | Radioligand Competition Binding ([3H]DHA) | pKi | 7.9 |

| β1-Adrenergic Receptor | Human | - | Radioligand Binding ([125I]Cyanopindolol) | pKi | 7.16 |

| β2-Adrenergic Receptor | Human | - | Radioligand Binding ([125I]Cyanopindolol) | pIC50 | 6.92 |

Table 2: Functional Potency (EC50) of Clenbuterol Hydrochloride in In Vitro Assays

| Cell Type | Species | Endpoint Measured | EC50 |

| Skeletal Muscle Cells | Chicken | cAMP Synthesis | 900 nM |

Table 3: Dose-Dependent Effects of Clenbuterol Hydrochloride on Gene Expression and Cell Viability

| Cell Type | Species | Endpoint | Concentration | Observed Effect |

| C2C12 Myotubes | Mouse | Atrogin-1 mRNA Expression | 10⁻⁸ M - 10⁻⁴ M | Dose-dependent decrease |

| C2C12 Myotubes | Mouse | MuRF1 mRNA Expression | 10⁻⁸ M - 10⁻⁴ M | Dose-dependent decrease |

| C2C12 Myoblasts | Mouse | Cell Viability | 10 µM - 200 µM | Dose-dependent decrease after 24 and 48 hours |

| C2C12 Myoblasts | Mouse | G0/G1 Phase Cell Cycle Arrest | 10 µM and 100 µM | Dose-dependent increase |

| HUVECs | Human | Cell Proliferation | 10 µM | Increased cell number after 24 hours |

| L6 Myotubes | Rat | Glucose Uptake | 1 µM | Stimulation of glucose uptake |

| C2C12 Myotubes | Mouse | Nr4a3 Gene Induction | 30 ng/mL | Significant and reliable induction after 1 hour |

| Peripheral Blood Mononuclear Cells | Horse | Lymphocyte Proliferation | 0.6 ng/mL | Statistically significant increase |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by clenbuterol and the general workflows for the experimental protocols described in this guide.

An In-depth Technical Guide to the Anabolic Effects of Clenbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol Hydrochloride, a potent β2-adrenergic agonist, has been the subject of numerous exploratory studies investigating its significant anabolic effects on skeletal muscle. While clinically used as a bronchodilator, its ability to promote muscle hypertrophy and reduce muscle atrophy has garnered considerable interest within the research and drug development community for its potential therapeutic applications in muscle-wasting disorders. This technical guide provides a comprehensive overview of the core scientific findings related to Clenbuterol's anabolic properties. It details the underlying molecular mechanisms, summarizes quantitative data from key studies, outlines common experimental protocols, and provides visual representations of the critical signaling pathways and research workflows.

Molecular Mechanism of Action

Clenbuterol exerts its primary anabolic effects through its interaction with β2-adrenergic receptors on the surface of skeletal muscle cells.[1][2] This binding initiates a cascade of intracellular signaling events that ultimately shift the balance of protein metabolism towards net protein accretion. The primary signaling pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Subsequently, cAMP activates Protein Kinase A (PKA), a crucial enzyme that plays a pivotal role in regulating cellular functions.[1]

The activation of PKA is a central node that leads to both an increase in protein synthesis and a decrease in protein degradation. Evidence suggests that Clenbuterol stimulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, a key regulator of muscle growth.[2] PKA activation can lead to the phosphorylation and activation of components within this pathway, including a 121% increase in the phosphorylation of mTOR at Ser2448 and a 35% increase in PKA substrates in young healthy men.[2] Furthermore, Clenbuterol has been shown to suppress the expression of key genes involved in muscle atrophy, such as atrogin-1 and muscle RING-finger protein-1 (MuRF1), through the Akt/forkhead box O3 (FoxO3) phosphorylation pathway.[2]

Signaling Pathways

The anabolic effects of Clenbuterol are orchestrated by a complex interplay of signaling pathways. The primary pathway is initiated by the binding of Clenbuterol to the β2-adrenergic receptor, leading to the activation of the cAMP-PKA signaling cascade. This pathway then converges with the PI3K-Akt-mTOR pathway to promote protein synthesis and inhibits the ubiquitin-proteasome system to reduce protein degradation.

Quantitative Data from Exploratory Studies

The anabolic effects of Clenbuterol have been quantified in various animal and human studies. The following tables summarize key findings on its impact on lean mass, muscle weight, muscle fiber size, and biochemical markers.

Table 1: Effects of Clenbuterol on Body Composition and Muscle Mass

| Species | Dosage | Duration | Key Findings |

| Human | 80 µ g/day | 2 weeks | 0.91 kg increase in lean mass.[3] |

| Human (with chronic heart failure) | Not specified | Not specified | Significant increase in lean mass and lean/fat ratio.[4] |

| Rat (female) | >10 µg/kg/day | Not specified | Increased growth of skeletal and cardiac muscle. |

| Rat (male) | 2 mg/kg in diet | 10 days | 7% increase in body weight; 15-21% increase in muscle mass; 9-26% increase in muscle protein content.[5] |

| Rat (diabetic, insulin-replaced) | 10 ppm in diet | 1 week | 15-23% increase in wet weight of gastrocnemius, soleus, and extensor digitorum longus muscles.[6] |

| Cattle (underfed) | Not specified | 38 days | Carcasses contained 10% more protein despite weight loss.[3] |

Table 2: Effects of Clenbuterol on Muscle Fiber Cross-Sectional Area (CSA)

| Species | Condition | Dosage | Duration | Key Findings |

| Human | Denervated muscle atrophy | 120 µ g/day (60 µg, bid) | 3 months | Mitigated the decrease in CSA of type I and type II muscle fibers.[7] |

| Rat | Weaning | 1.5 mg/kg/day | 4 weeks | Increased CSA of muscle fibers in soleus, tibialis anterior, diaphragm, and intercostal muscles. |

| Rat | Recovery from immobilization | 1 mg/kg/day | 14 days | Accelerated the restoration of both slow- and fast-twitch fiber CSA in soleus and plantaris muscles. |

Table 3: Effects of Clenbuterol on Biochemical Markers of Anabolism

| Species | Marker | Dosage | Duration | Key Findings |

| Mouse | Blood Urea Nitrogen (BUN) | Not specified | 24 hours | Significant decrease in BUN, indicating stimulated anabolic activity.[1] |

| Rat | Urea-Nitrogen (in vitro liver perfusion) | 1 x 10⁻⁶ mol/L | 4 hours | 30.08% decrease in urea-nitrogen concentration. |

| Rat | ³H-leucine incorporation (hepatocyte culture) | 1 x 10⁻⁶ mol/L | Not specified | 23.35% increase in ³H-leucine incorporation. |

| Sheep (N-free diet) | Urinary Nitrogen Excretion | Not specified | 6 days | 20% reduction on day 2.[8] |

| Human | mTOR phosphorylation (Ser2448) | Not specified | Not specified | 121% increase.[2] |

| Human | PKA substrate phosphorylation | Not specified | Not specified | 35% increase.[2] |

Experimental Protocols

The investigation of Clenbuterol's anabolic effects employs a range of in vivo and in vitro models. Below are detailed methodologies for key experiments cited in the literature.

Animal Studies

A common experimental workflow for in vivo studies in rodents is as follows:

References

- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 2. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]

- 3. Measurement of tissue protein synthesis rates in vivo: a critical analysis of contrasting methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of protein synthesis in human tissues by the flooding method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Effect of the Clenbuterol drug in some physiological parameters in mal" by Hind Diyah Hadi and Alia Hussein Ali [bsj.uobaghdad.edu.iq]

- 8. The effect of clenbuterol on basal protein turnover and endogenous nitrogen loss of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Clenbuterol Hydrochloride on Gene Expression: An In-depth Technical Guide for Researchers

An overview of early research into the molecular effects of a potent beta-2 adrenergic agonist, this guide details the influence of Clenbuterol Hydrochloride on gene expression in cardiac and skeletal muscle tissues. It provides a comprehensive summary of quantitative data, experimental methodologies, and the core signaling pathways involved, tailored for researchers, scientists, and drug development professionals.

Clenbuterol Hydrochloride, a potent and selective beta-2 adrenergic receptor agonist, has been the subject of extensive research for its significant effects on muscle physiology. Early investigations into its mechanism of action revealed a profound impact on gene expression, leading to changes in muscle mass and metabolic processes. This technical guide synthesizes the findings from foundational studies, offering a detailed look at the transcriptional alterations induced by clenbuterol.

Core Signaling Pathway

Clenbuterol exerts its effects by binding to beta-2 adrenergic receptors on the cell surface. This interaction initiates a signaling cascade predominantly mediated by cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA). This pathway is central to the subsequent changes in gene transcription.

Quantitative Data on Gene Expression

Early studies utilizing microarray and quantitative PCR technologies have provided a quantitative landscape of the genes modulated by clenbuterol. The following tables summarize key findings from this research.

Skeletal Muscle Gene Expression Changes

Clenbuterol administration has been shown to induce significant changes in genes associated with muscle growth, differentiation, and metabolism.

| Gene | Organism | Muscle Type | Dosage | Duration | Fold Change | Reference |

| Myostatin | Murine | Tibialis Anterior | Formoterol (β2-agonist) | Acute/Chronic | Down-regulated | [1] |

| Activin receptor IIB | Murine | Tibialis Anterior | Formoterol (β2-agonist) | Acute/Chronic | Differentially expressed | [1] |

| Cyclin dependent kinase inhibitor 1A (p21) | Mouse | Skeletal Muscle | Not Specified | 24 hours / 10 days | Up-regulated | [2][3] |

| Growth hormone receptor (GHR) | Mouse | Skeletal Muscle | Not Specified | 24 hours / 10 days | Up-regulated | [2][3] |

| β2-adrenergic receptor | Rat | EDL and PLA | 1.0 mg/kg/day | 10 days | Down-regulated (0.69 and 0.67 times) | [4][5] |

| Glucocorticoid receptor (GR) mRNA | Rat | EDL and PLA | Not Specified | Not Specified | Down-regulated (0.70 and 0.80 times) | [5] |

| Myosin heavy chain 2 | Horse | Skeletal Muscle | High dose | Chronic | Down-regulated | [6] |

| Myosin heavy chain 7 | Horse | Skeletal Muscle | High dose | Chronic | Down-regulated | [6] |

| Steroyl CoA desaturase | Horse | Skeletal Muscle | High dose | Chronic | Down-regulated | [6] |

Cardiac Muscle Gene Expression Changes

In cardiac tissue, clenbuterol treatment has been associated with rapid hypertrophy and changes in genes related to angiogenesis and cell signaling.[7][8]

| Gene Category | Organism | Duration | Number of Genes | Regulation | Reference |

| Angiogenesis | Rat | 1 day | Multiple | Up-regulated | [7][8] |

| Integrin-mediated cell adhesion and signaling | Rat | 1 day | Multiple | Up-regulated | [7][8] |

| Total Genes | Rat | 1 day | 1,423 | Up-regulated | [7][8] |

| Total Genes | Rat | 1 day | 964 | Down-regulated | [7][8] |

Experimental Protocols

The methodologies employed in early clenbuterol research are crucial for interpreting the resulting gene expression data. Below are summaries of typical experimental workflows.

Animal Models and Clenbuterol Administration

A common experimental design involves the administration of clenbuterol to rodent models, followed by tissue harvesting and gene expression analysis.

Key Methodological Details from Cited Studies:

-

Animal Models: Studies have frequently utilized rats and mice.[2][3][4][7][8]

-

Clenbuterol Delivery: Systemic administration via osmotic minipumps is a common method to ensure continuous dosing.[8][9]

-

Dosage and Duration: Dosages and treatment periods vary significantly across studies, ranging from acute (single dose) to chronic (up to 28 days) administration.[1][2][3][7][8]

-

Gene Expression Analysis: Early research heavily relied on microarray analysis for global gene expression profiling, often validated by real-time polymerase chain reaction (RT-PCR).[2][3][7][8]

In Vitro Models

Some studies have also employed in vitro models, such as cultured endothelial cells, to investigate the direct effects of clenbuterol on specific cell types.

Concluding Remarks

The early research on Clenbuterol Hydrochloride has laid a critical foundation for understanding its molecular mechanisms. The modulation of gene expression, particularly in skeletal and cardiac muscle, underscores its potent biological activity. The data and protocols summarized in this guide highlight the importance of the beta-2 adrenergic signaling pathway and identify key transcriptional targets. For researchers and drug development professionals, these foundational studies continue to be a valuable resource for exploring the therapeutic potential and physiological effects of beta-2 adrenergic agonists. Further investigation into the long-term and tissue-specific effects of clenbuterol will continue to refine our understanding of its complex influence on gene regulation.

References

- 1. Expression profiling of skeletal muscle following acute and chronic β2-adrenergic stimulation: implications for hypertrophy, metabolism and circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in skeletal muscle gene expression following clenbuterol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in skeletal muscle gene expression following clenbuterol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adaptive effects of the β2-agonist clenbuterol on expression of β2-adrenoceptor mRNA in rat fast-twitch fiber-rich muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential expression of skeletal muscle genes following administration of clenbuterol to exercised horses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A gene expression profile of the myocardial response to clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Clenbuterol Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Clenbuterol Hydrochloride in cell culture experiments. This document details the underlying signaling pathways, provides standardized experimental protocols, and presents quantitative data to guide researchers in their study design.

Introduction

Clenbuterol Hydrochloride is a potent and selective β2-adrenergic receptor agonist.[1][2][3] While clinically used as a bronchodilator, its anabolic and lipolytic properties have made it a subject of extensive research, particularly in the context of muscle physiology and metabolism.[2][3] In cell culture, Clenbuterol is a valuable tool to investigate the molecular mechanisms of β2-adrenergic signaling and its downstream effects on cellular processes such as proliferation, differentiation, and metabolism.

Mechanism of Action

Clenbuterol primarily exerts its effects by binding to and activating β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors.[2][3][4] This activation triggers a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[2][4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][4] PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.[1][4]

Recent studies have also elucidated a non-canonical, β-arrestin 2-dependent signaling pathway.[1][3] Upon β2-AR activation, β-arrestin 2 can be recruited, leading to distinct downstream effects, such as the stabilization of p27 and subsequent cell cycle arrest in myoblasts.[1][3][5]

Signaling Pathways

The signaling cascades initiated by Clenbuterol are crucial for its cellular effects. Below are diagrams illustrating the key pathways.

Canonical Gs/PKA Signaling Pathway

Caption: Canonical Clenbuterol signaling via the Gs/PKA pathway.

Non-Canonical β-arrestin 2 Signaling Pathway

Caption: Non-canonical Clenbuterol signaling via β-arrestin 2.

Quantitative Data Summary

The following table summarizes key quantitative data from various cell culture experiments using Clenbuterol.

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| C2C12 Myoblasts | 0 - 200 µM | 24 and 48 hours | Reduced cell viability and induced cell cycle arrest.[1][6] | [1][6] |

| C2C12 Myoblasts | 10 and 100 µM | 12 hours | Upregulated p27 and downregulated Cdk2, cyclin D3, and E1.[6] | [6] |

| C2C12 Myoblasts | 100 µM | 1 hour | Enhanced CREB activation.[1] | [1] |

| C2C12 Myotubes | 30 ng/mL | 1 hour | Significantly induced Nr4a3 gene expression.[7] | [7] |

| Neonatal Rat Muscle Cells | 10⁻⁷ M | 24 - 48 hours | Stimulated myotube fusion and increased protein synthesis.[8] | [8] |

| Peripheral Blood Mononuclear Cells (Horse) | 0.6 - 1.6 ng/mL | Not Specified | Modulated lymphocyte proliferation and cytokine production.[9][10] | [9][10] |

Experimental Protocols

Detailed methodologies for key experiments involving Clenbuterol are provided below.

Protocol 1: C2C12 Myoblast Proliferation and Cell Cycle Analysis

This protocol is adapted from studies investigating the effect of Clenbuterol on myoblast proliferation and cell cycle progression.[1]

1. Cell Culture and Synchronization:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin, and streptomycin at 37°C in a 5% CO2 humidified atmosphere.[1]

-

To synchronize cells in the G0/G1 phase, serum-starve the cells for 24-48 hours.[1][6]

-

Re-introduce serum to stimulate cell cycle re-entry.

2. Clenbuterol Treatment:

-

Prepare a stock solution of Clenbuterol Hydrochloride in sterile water.

-

Treat synchronized C2C12 cells with varying concentrations of Clenbuterol (e.g., 0, 10, 100 µM) for the desired duration (e.g., 12, 24, or 48 hours).[1]

3. Cell Viability Assay:

-

Plate 500 C2C12 cells per well in a 96-well plate and allow them to attach for 12 hours.

-

Add Clenbuterol to final concentrations ranging from 0 to 200 µM.

-

Incubate for 24 or 48 hours.

-

Measure cell viability using a suitable assay, such as the Cell Titer 96 Aqueous One Solution Cell Proliferation Assay (Promega).[1]

4. Flow Cytometry for Cell Cycle Analysis:

-

Harvest cells, wash with PBS, and fix in 70% ethanol.

-

Resuspend cells in PBS containing RNase A (100 µg/ml) and Triton X-100 (0.2%).

-

Incubate at 37°C for 30 minutes.

-

Stain with propidium iodide (50 µg/ml) and incubate in the dark for 30 minutes.

-

Analyze DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

5. Western Blot Analysis:

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against proteins of interest (e.g., p27, Cdk2, Cyclin D3, Cyclin E1, p-CREB, CREB).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Protocol 2: Gene Expression Analysis in C2C12 Myotubes

This protocol is designed to assess changes in gene expression in differentiated myotubes in response to Clenbuterol treatment.[7]

1. C2C12 Myotube Differentiation:

-

Plate C2C12 myoblasts at a density of 2 x 10⁵ cells in an 8-well plate.

-

Once confluent, induce differentiation by switching to DMEM containing 2% horse serum.

-

Allow cells to differentiate for 4-6 days, with media changes every 2 days.

2. Clenbuterol Treatment:

-

Treat differentiated C2C12 myotubes with Clenbuterol at a final concentration of 30 ng/mL for 1 hour.[7]

3. RNA Extraction and Quantitative PCR (qPCR):

-

Isolate total RNA from the treated myotubes using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for target genes (e.g., Nr4a3) and a reference gene (e.g., Gapdh).

-

Analyze the relative gene expression using the ΔΔCt method.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of Clenbuterol in cell culture.

Caption: A typical workflow for a Clenbuterol cell culture experiment.

References

- 1. Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]